The Structure, Properties, and Applications of DBCO-C3-PEG4-NH-Boc: A Technical Guide
The Structure, Properties, and Applications of DBCO-C3-PEG4-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-C3-PEG4-NH-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional architecture, comprising a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, a propyl (C3) spacer, and a Boc-protected amine, offers a versatile platform for the precise and efficient assembly of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the structure, properties, and common applications of DBCO-C3-PEG4-NH-Boc, complete with detailed experimental protocols and workflow diagrams to facilitate its use in a research and development setting.
The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that proceeds with high efficiency and specificity under mild, aqueous conditions. This makes it ideal for conjugating molecules in sensitive biological systems. The hydrophilic PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the resulting conjugates. The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for subsequent conjugation to carboxyl-containing molecules or surfaces following deprotection under acidic conditions.
Core Properties of DBCO-C3-PEG4-NH-Boc
The physicochemical properties of DBCO-C3-PEG4-NH-Boc are summarized in the tables below. These properties are critical for designing and executing successful bioconjugation strategies.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₈H₅₁N₃O₁₀ |
| Molecular Weight | 709.8 g/mol [1] |
| Purity | Typically ≥98% (HPLC)[1] |
| Appearance | White to off-white solid or oil |
| Storage Conditions | -20°C, desiccated, protected from light[1][2] |
Table 2: Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Dichloromethane (DCM) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Aqueous Buffers (e.g., PBS) | Estimated up to 1.5 mM (for DBCO-PEG4-NHS ester) |
| Water | Estimated ~10 mg/mL (for a generic DBCO-PEG-NHS) |
Table 3: Stability Profile
The stability of the DBCO group is a crucial consideration for experimental design and storage of conjugates. The following data, based on studies of similar DBCO-containing molecules, provides an indication of its stability under various conditions.
| Condition | Time | Remaining Activity | Notes |
| pH 5.0, 25°C | 24 hours | ~85-90% | Potential for slow acid-mediated degradation of the DBCO group. |
| pH 7.4 (PBS), 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| pH 7.4 (PBS), 25°C | 24 hours | ~90-95% | Good stability for typical room temperature reactions. |
| pH 7.4 (PBS), 37°C | 24 hours | ~80-85% | Degradation is accelerated at higher temperatures. |
| pH 8.5, 25°C | 24 hours | ~90-95% | Generally stable. |
| Storage on IgG at 4°C or -20°C | 4 weeks | ~95-97% | DBCO-modified antibodies show good stability. |
Experimental Protocols
The following are detailed protocols for the use of DBCO-C3-PEG4-NH-Boc in common bioconjugation applications.
Protocol 1: Boc Deprotection of DBCO-C3-PEG4-NH-Boc to Yield DBCO-C3-PEG4-NH₂
This protocol describes the removal of the Boc protecting group to generate a free primary amine, which can then be used for subsequent conjugation reactions.
Materials:
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DBCO-C3-PEG4-NH-Boc
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
Procedure:
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Dissolution: Dissolve DBCO-C3-PEG4-NH-Boc in a minimal amount of anhydrous DCM in a round-bottom flask.
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Acidification: Add a solution of 20-50% TFA in DCM to the flask. A common ratio is 1:1 (v/v) of DCM to TFA.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected product will have a lower Rf value (be more polar) than the starting material.
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Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
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Work-up (for free amine):
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Dissolve the residue in DCM.
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Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the residual TFA. Caution: CO₂ evolution will occur.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the solution under reduced pressure to yield the deprotected DBCO-C3-PEG4-NH₂.
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Protocol 2: Conjugation of Deprotected DBCO-C3-PEG4-NH₂ to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the primary amine of DBCO-C3-PEG4-NH₂ to a molecule containing a carboxylic acid group using carbodiimide chemistry.
Materials:
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DBCO-C3-PEG4-NH₂ (from Protocol 1)
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Carboxylic acid-containing molecule
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or sulfo-NHS
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting column or dialysis equipment
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
-
Carboxylic Acid Activation:
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In a microcentrifuge tube, mix the carboxylic acid-containing molecule with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.
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Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Dissolve the deprotected DBCO-C3-PEG4-NH₂ in Coupling Buffer.
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Add the activated carboxylic acid solution to the DBCO-C3-PEG4-NH₂ solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
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Remove excess, unreacted reagents and byproducts using a desalting column or dialysis equilibrated with the desired storage buffer.
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Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (e.g., from Protocol 2)
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Azide-containing molecule (e.g., azide-modified protein, nucleic acid, or small molecule)
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Reaction Buffer: PBS, pH 7.4, or other suitable amine- and azide-free buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Reaction Setup:
-
Dissolve the DBCO-functionalized and azide-modified molecules in the Reaction Buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
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Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
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Purify the resulting conjugate to remove any unreacted starting materials using a suitable method such as size-exclusion chromatography or dialysis.
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Experimental Workflows
The following diagrams illustrate common experimental workflows utilizing DBCO-C3-PEG4-NH-Boc.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for surface functionalization and biomolecule immobilization.
